(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-bromophenyl)methanone
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Overview
Description
(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-bromophenyl)methanone: is a synthetic organic compound characterized by the presence of multiple bromine atoms and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-bromophenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine.
Cyclization: The 4-bromophenylhydrazine is then reacted with another equivalent of 4-bromobenzaldehyde under acidic conditions to form the pyrazole ring.
Ketone Formation: The final step involves the reaction of the pyrazole derivative with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atoms on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the bromine atoms.
Major Products
Oxidation: Oxidation of the methylene group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrazole ring, which is a common pharmacophore.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The bromine atoms enhance its binding affinity to biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its rigid structure and multiple functional groups.
Mechanism of Action
The mechanism by which (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-bromophenyl)methanone exerts its effects involves interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites or receptor binding pockets, while the bromine atoms enhance binding through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone
- (3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-fluorophenyl)methanone
Uniqueness
Compared to its chlorinated and fluorinated analogs, (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-bromophenyl)methanone exhibits unique properties due to the larger atomic radius and higher electronegativity of bromine. This results in stronger halogen bonding and potentially different biological activities.
Properties
IUPAC Name |
[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(2-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br3N2O/c23-16-9-5-14(6-10-16)20-13-21(15-7-11-17(24)12-8-15)27(26-20)22(28)18-3-1-2-4-19(18)25/h1-12,21H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGLARXNLFGHET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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